An In-Depth Technical Guide to 1-bromo-3,5-bis(methoxymethyl)benzene: Properties, Structure, and Synthetic Utility
An In-Depth Technical Guide to 1-bromo-3,5-bis(methoxymethyl)benzene: Properties, Structure, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Niche Reagent
In the vast repository of chemical literature and commercial availability, some compounds stand as well-documented workhorses, their properties and applications extensively chronicled. Others, like 1-bromo-3,5-bis(methoxymethyl)benzene , reside in a more specialized niche. While its structure is cataloged, a comprehensive public record of its empirical physicochemical properties, detailed spectroscopic analyses, and established synthetic protocols remains limited. This guide, therefore, adopts a dual approach. It will first present the confirmed structural and molecular information for 1-bromo-3,5-bis(methoxymethyl)benzene. Subsequently, it will provide a reasoned, in-depth analysis of its predicted properties and reactivity, drawing upon established principles of organic chemistry and making carefully considered comparisons to structurally analogous, well-characterized compounds. This approach is designed to offer valuable, field-proven insights for the research scientist, empowering them to judiciously consider this molecule's potential as a versatile building block in complex synthetic endeavors, including drug discovery.
Molecular Identity and Structural Elucidation
1-bromo-3,5-bis(methoxymethyl)benzene is an aromatic compound characterized by a benzene ring substituted with a bromine atom and two methoxymethyl ether groups at the 1, 3, and 5 positions, respectively.
Chemical Structure
The structural formula of 1-bromo-3,5-bis(methoxymethyl)benzene is presented below. The molecule's symmetry and the nature of its functional groups are key determinants of its chemical behavior.
Caption: 2D Structure of 1-bromo-3,5-bis(methoxymethyl)benzene.
Physicochemical Properties
| Property | Value/Predicted Value | Source/Basis |
| Molecular Formula | C₁₀H₁₃BrO₂ | [1] |
| Molecular Weight | 245.11 g/mol | [1] |
| Appearance | Predicted: Colorless to pale yellow liquid or low-melting solid | Analogy to similar substituted bromobenzenes. |
| Boiling Point | Predicted: >250 °C at 760 mmHg | Based on the increased molecular weight and polarity compared to simpler bromobenzenes. |
| Melting Point | Not available | |
| Solubility | Predicted: Soluble in common organic solvents (e.g., dichloromethane, THF, ethyl acetate); Insoluble in water. | [2] |
| InChI | InChI=1S/C10H13BrO2/c1-12-7-9-5-10(8-13-2)6-11/h5-6H,7-8H2,1-2H3 | [1] |
| InChIKey | Not available | |
| Canonical SMILES | COC1=CC(=CC(=C1)Br)COC | [1] |
Predicted Spectroscopic Data
The following tables outline the expected spectroscopic signatures for 1-bromo-3,5-bis(methoxymethyl)benzene, which are crucial for its identification and characterization during and after synthesis. These predictions are based on established principles of NMR and mass spectrometry for similar molecular structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Aromatic Protons | ~7.3-7.5 | s | 3H | H-2, H-4, H-6 |
| Methylene Protons | ~4.5 | s | 4H | Ar-CH₂ -O |
| Methyl Protons | ~3.4 | s | 6H | O-CH₃ |
| ¹³C NMR | Predicted Chemical Shift (δ) ppm | Assignment |
| Aromatic C-Br | ~122 | C-1 |
| Aromatic C-H | ~128-130 | C-2, C-4, C-6 |
| Aromatic C-CH₂ | ~138-140 | C-3, C-5 |
| Methylene Carbon | ~72-74 | Ar-C H₂-O |
| Methyl Carbon | ~58-60 | O-C H₃ |
Mass Spectrometry (MS)
The mass spectrum is expected to show a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion (M⁺ and M+2⁺).
| m/z | Proposed Ion | Description of Fragmentation |
| 244/246 | [C₁₀H₁₃BrO₂]⁺ | Molecular Ion (M⁺) |
| 213/215 | [C₉H₁₀BrO]⁺ | Loss of a methoxy radical (•OCH₃) |
| 199/201 | [C₈H₈BrO]⁺ | Loss of a methoxymethyl radical (•CH₂OCH₃) |
| 165 | [C₁₀H₁₃O₂]⁺ | Loss of a bromine radical (•Br) |
Proposed Synthesis Protocol
While a specific, optimized synthesis for 1-bromo-3,5-bis(methoxymethyl)benzene is not detailed in readily accessible literature, a plausible and logical synthetic route can be devised based on standard organic transformations. A common strategy would involve the bromination of a suitable precursor or the functionalization of a pre-brominated aromatic core. One such approach could start from 1,3,5-tribromobenzene.
Caption: Proposed synthetic workflow for 1-bromo-3,5-bis(methoxymethyl)benzene.
Step-by-Step Methodology
Disclaimer: This is a theoretical protocol and would require optimization and validation in a laboratory setting.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,3,5-tribromobenzene (1 equivalent) and anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 equivalents) dropwise while maintaining the temperature below -70 °C. Stir the reaction mixture for 1-2 hours at this temperature.
-
First Methoxymethylation: In a separate flask, prepare a solution of dimethoxymethane (1.2 equivalents) in anhydrous THF. Add this solution dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup and Isolation: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 1,3-dibromo-5-(methoxymethyl)benzene. Purify by column chromatography on silica gel.
-
Second Methoxymethylation: Repeat steps 1-4 using the purified 1,3-dibromo-5-(methoxymethyl)benzene as the starting material to yield the final product, 1-bromo-3,5-bis(methoxymethyl)benzene.
Reactivity and Potential Applications in Drug Development
The synthetic utility of 1-bromo-3,5-bis(methoxymethyl)benzene stems from the distinct reactivity of its functional groups: the aryl bromide and the two methoxymethyl ethers.
The Aryl Bromide Moiety: A Gateway to Carbon-Carbon Bond Formation
The carbon-bromine bond is a versatile handle for a variety of cross-coupling reactions, which are fundamental in the construction of complex molecular scaffolds in drug discovery.
-
Grignard Reagent Formation: The aryl bromide can be converted to the corresponding Grignard reagent by treatment with magnesium metal in an ethereal solvent like THF.[3][4][5] This organometallic intermediate is a potent nucleophile, capable of reacting with a wide array of electrophiles to form new carbon-carbon bonds.
-
Suzuki-Miyaura Coupling: The C-Br bond is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling with boronic acids or their derivatives.[6][7][8][9] This reaction is one of the most powerful and widely used methods for the formation of biaryl structures, which are prevalent in many pharmaceutical agents.
Caption: Key transformations of 1-bromo-3,5-bis(methoxymethyl)benzene.
The Methoxymethyl Ethers: Stable Protecting Groups
The methoxymethyl (MOM) ether is a common protecting group for alcohols. In the context of 1-bromo-3,5-bis(methoxymethyl)benzene, these groups are relatively stable to a range of reaction conditions, including those typically used for Grignard reagent formation and many palladium-catalyzed couplings.[10] This stability allows for selective manipulation of the aryl bromide moiety without affecting the ether linkages.
The benzylic nature of the ether linkages also imparts a specific reactivity. While generally stable, these benzyl-type ethers can be cleaved under certain reductive or strongly acidic conditions, which could be a strategic consideration in a multi-step synthesis.[10][11][12][13][14]
Potential in Drug Discovery
As a bifunctional molecule, 1-bromo-3,5-bis(methoxymethyl)benzene can serve as a scaffold to introduce a 1,3,5-trisubstituted benzene ring into a larger molecule. The two methoxymethyl groups can be carried through several synthetic steps or potentially deprotected to reveal diol functionalities for further elaboration. The aryl bromide allows for the introduction of diverse substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships in a drug discovery program. Its structural similarity to intermediates used in the synthesis of pharmaceutical inhibitors suggests its potential in this area.[15][16]
Safety and Handling
Specific toxicity data for 1-bromo-3,5-bis(methoxymethyl)benzene is not available. However, based on the known hazards of similar brominated aromatic compounds, appropriate safety precautions should be taken.[17][18][19][20]
-
General Hazards: Assumed to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
1-bromo-3,5-bis(methoxymethyl)benzene presents itself as a potentially valuable, yet under-explored, synthetic intermediate. Its structure offers a strategic combination of a reactive aryl bromide for carbon-carbon bond formation and two stable methoxymethyl ether groups. While a lack of comprehensive experimental data necessitates a cautious and methodical approach, the theoretical and comparative analysis provided in this guide offers a solid foundation for researchers to evaluate its utility in their synthetic campaigns. As the demand for novel and complex molecular architectures in drug development continues to grow, the exploration of such niche reagents may unlock new avenues for innovation.
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